[D-4Aph(CO-NH-OH)6]degarelix
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[D-4Aph(CO-NH-OH)6]degarelix is a synthetic peptide derivative used primarily as a gonadotropin-releasing hormone receptor antagonist. It is designed to inhibit the release of luteinizing hormone and follicle-stimulating hormone, which ultimately leads to the suppression of testosterone production. This compound is particularly significant in the treatment of advanced hormone-dependent prostate cancer .
Vorbereitungsmethoden
The synthesis of [D-4Aph(CO-NH-OH)6]degarelix involves multiple steps, including the incorporation of hydroxy-, methoxy-, and pegylated-urea moieties at specific positions. The synthetic route typically involves the carbamoylation of amino acids at positions 3, 5, and 6, followed by modulation of hydrophobicity using different acylating groups at the N-terminus . Industrial production methods often employ solid-phase peptide synthesis techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
[D-4Aph(CO-NH-OH)6]degarelix undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[D-4Aph(CO-NH-OH)6]degarelix has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Primarily used in the treatment of advanced prostate cancer.
Industry: Employed in the development of new therapeutic agents targeting hormone-dependent diseases.
Wirkmechanismus
The mechanism of action of [D-4Aph(CO-NH-OH)6]degarelix involves binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding blocks the interaction with gonadotropin-releasing hormone, leading to a reduction in luteinizing hormone and follicle-stimulating hormone levels. Consequently, testosterone production is suppressed, which is crucial for treating hormone-dependent prostate cancer .
Vergleich Mit ähnlichen Verbindungen
[D-4Aph(CO-NH-OH)6]degarelix is unique due to its specific modifications, which enhance its hydrophobicity and duration of action. Similar compounds include:
Acyline: Another gonadotropin-releasing hormone antagonist with a shorter duration of action.
Leuprolide: A gonadotropin-releasing hormone agonist used in similar therapeutic contexts but with a different mechanism of action.
Goserelin: Another agonist with a longer duration of action compared to this compound
Eigenschaften
Molekularformel |
C82H103ClN18O17 |
---|---|
Molekulargewicht |
1648.3 g/mol |
IUPAC-Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(hydroxycarbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C82H103ClN18O17/c1-45(2)35-60(72(107)91-59(16-9-10-33-86-46(3)4)80(115)101-34-12-17-68(101)79(114)87-47(5)70(84)105)92-74(109)63(38-51-23-30-58(31-24-51)90-82(117)100-118)94-76(111)64(39-50-21-28-57(29-22-50)89-71(106)66-42-69(104)99-81(116)98-66)96-78(113)67(44-102)97-77(112)65(41-53-13-11-32-85-43-53)95-75(110)62(37-49-19-26-56(83)27-20-49)93-73(108)61(88-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,86,102,118H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,87,114)(H,88,103)(H,89,106)(H,91,107)(H,92,109)(H,93,108)(H,94,111)(H,95,110)(H,96,113)(H,97,112)(H2,90,100,117)(H2,98,99,104,116)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1 |
InChI-Schlüssel |
ZYLCANLEJMKHHC-XYAYPHGZSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)NO)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)NO)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.